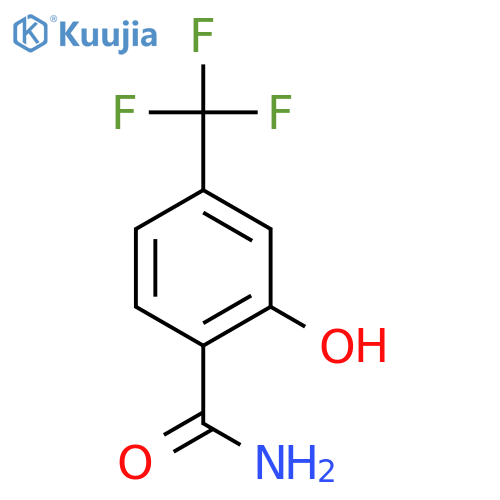

Cas no 402-15-3 (2-hydroxy-4-(trifluoromethyl)benzamide)

402-15-3 structure

商品名:2-hydroxy-4-(trifluoromethyl)benzamide

2-hydroxy-4-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,2-hydroxy-4-(trifluoromethyl)-

- 2-hydroxy-4-(trifluoromethyl)benzamide

- 2-Hydroxy-4-trifluormethyl-benzoesaeure-amid

- 2-hydroxy-4-trifluoromethyl-benzamide

- 2-hydroxy-4-trifluoromethyl-benzoic acid amide

- 4-Trifluormethylsalicylamid

- NSC-146034

- SCHEMBL1447588

- NSC146034

- 2-hydroxy-4-trifluoromethylbenzamide

- AKOS024437517

- 402-15-3

- MB33687

- EN300-8669211

- DTXSID50301711

-

- MDL: MFCD16999285

- インチ: InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(12)14)6(13)3-4/h1-3,13H,(H2,12,14)

- InChIKey: TZCZNBBIPUEKET-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C(F)(F)F)C=CC=1C(N)=O

計算された属性

- せいみつぶんしりょう: 205.03500

- どういたいしつりょう: 205.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 63.32000

- LogP: 2.21020

2-hydroxy-4-(trifluoromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8669211-5g |

2-hydroxy-4-(trifluoromethyl)benzamide |

402-15-3 | 95% | 5g |

$1448.0 | 2023-09-02 | |

| Alichem | A015001676-250mg |

2-Hydroxy-4-(trifluoromethyl)benzamide |

402-15-3 | 97% | 250mg |

$489.60 | 2023-09-02 | |

| Alichem | A015001676-500mg |

2-Hydroxy-4-(trifluoromethyl)benzamide |

402-15-3 | 97% | 500mg |

$823.15 | 2023-09-02 | |

| Enamine | EN300-8669211-0.5g |

2-hydroxy-4-(trifluoromethyl)benzamide |

402-15-3 | 95.0% | 0.5g |

$374.0 | 2025-03-21 | |

| Enamine | EN300-8669211-5.0g |

2-hydroxy-4-(trifluoromethyl)benzamide |

402-15-3 | 95.0% | 5.0g |

$1448.0 | 2025-03-21 | |

| Enamine | EN300-8669211-10.0g |

2-hydroxy-4-(trifluoromethyl)benzamide |

402-15-3 | 95.0% | 10.0g |

$2146.0 | 2025-03-21 | |

| Aaron | AR01I2MN-100mg |

Benzamide,2-hydroxy-4-(trifluoromethyl)- |

402-15-3 | 95% | 100mg |

$218.00 | 2025-02-14 | |

| 1PlusChem | 1P01I2EB-250mg |

Benzamide,2-hydroxy-4-(trifluoromethyl)- |

402-15-3 | 95% | 250mg |

$300.00 | 2024-05-03 | |

| Aaron | AR01I2MN-250mg |

Benzamide,2-hydroxy-4-(trifluoromethyl)- |

402-15-3 | 95% | 250mg |

$300.00 | 2025-02-14 | |

| Aaron | AR01I2MN-2.5g |

Benzamide,2-hydroxy-4-(trifluoromethyl)- |

402-15-3 | 95% | 2.5g |

$1370.00 | 2025-02-14 |

2-hydroxy-4-(trifluoromethyl)benzamide 関連文献

-

2. Book reviews

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

402-15-3 (2-hydroxy-4-(trifluoromethyl)benzamide) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬